1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane
Description
Properties
IUPAC Name |
1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-7-3-8(4-7,5-7)6-9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTJLAINDOBHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic Acid Methyl Ester
Starting with 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid methyl ester, borane tetrahydrofuran (BH-THF) reduces the carbonyl group to a hydroxymethyl intermediate at 0°C (83% yield).
Table 1: Reduction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Substrate | 3-Ethyl-BCP-ester |
| Reducing Agent | BH-THF (1.2 eq) |
| Temperature | 0°C → RT |
| Yield | 83% |
Bromination of Hydroxymethyl Intermediate
The hydroxymethyl derivative undergoes bromination using triphenylphosphine (PPh) and carbon tetrabromide (CBr) in dichloromethane. This Appel reaction converts the hydroxyl group to bromomethyl with 70–78% efficiency.
Key Mechanistic Steps :
-
Formation of PPh-Br complex.
-
Nucleophilic displacement by bromide ion.
Halogenation and Alkylation Strategies
Direct Bromination of 3-Ethylbicyclo[1.1.1]pentane
Radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) selectively functionalizes the bridgehead position. Ethyl-substituted BCP derivatives exhibit enhanced stability under these conditions, enabling 55–65% yields.
Table 2: Radical Bromination Optimization
| Condition | Effect on Yield |
|---|---|
| NBS (1.5 eq) | Maximizes mono-bromination |
| AIBN (0.1 eq) | Initiates radical chain |
| Solvent (CCl) | Improves regioselectivity |
Palladium-Catalyzed Cross-Coupling
Post-bromination, Suzuki-Miyaura coupling introduces the ethyl group using ethylboronic acid. Pd/C catalysts in tetrahydrofuran (THF) facilitate this transformation at room temperature under hydrogen protection (80% yield).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane
| Method | Yield | Scalability | Regioselectivity |
|---|---|---|---|
| Photochemical | 45–60% | Moderate | Moderate |
| Multi-Step | 70–78% | High | High |
| Radical Bromination | 55–65% | Low | Low |
The multi-step route via hydroxymethyl intermediates emerges as the most scalable and regioselective approach, albeit requiring specialized handling of air-sensitive reagents. Photochemical methods offer simplicity but struggle with byproduct formation .
Chemical Reactions Analysis
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Scientific Research Applications
The compound 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane is a unique bicyclic compound that has garnered attention in various scientific research applications due to its structural properties and potential reactivity. This article explores its applications across different fields, including chemistry, biology, and materials science, supported by comprehensive data tables and documented case studies.
Organic Synthesis
Use as a Building Block:
this compound serves as an important intermediate in organic synthesis, allowing for the construction of more complex organic molecules through various reactions such as:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
- Functionalization Reactions: The compound can undergo functionalization to introduce different functional groups, enhancing its utility in synthetic pathways.
Biological Applications
Potential Therapeutic Uses:
Research indicates that derivatives of bicyclic compounds exhibit various biological activities, making this compound a candidate for further investigation in:
- Antimicrobial Activity: Studies suggest that similar bicyclic compounds may possess antimicrobial properties, warranting exploration of this compound's efficacy against pathogens.
- Enzyme Inhibition Studies: The compound's structure allows it to interact with specific enzymes, potentially serving as a lead compound for drug development targeting enzyme-related diseases.
Materials Science
Development of New Materials:
The unique structural features of this compound make it valuable in materials science for:
- Polymerization Reactions: The compound can participate in polymerization processes to create novel polymers with specific properties.
- Catalysis: Its reactive sites may serve as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Case Study 1: Antimicrobial Activity
A study conducted on bicyclic compounds demonstrated that modifications to the bromomethyl group significantly enhanced antimicrobial activity against various bacterial strains. This suggests that further research on this compound could yield promising results in developing new antimicrobial agents.
Case Study 2: Enzyme Inhibition
Research into enzyme inhibitors has shown that bicyclic compounds can effectively modulate enzyme activity by binding to active sites or allosteric sites. The potential for this compound to act as an inhibitor warrants detailed kinetic studies to elucidate its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere. By replacing phenyl rings in drug molecules, it can enhance the solubility, membrane permeability, and metabolic stability of the compounds. The bicyclo[1.1.1]pentane core introduces three-dimensionality and saturation, which can improve the binding affinity and selectivity of drug candidates for their molecular targets .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane with structurally related BCP derivatives:
Key Observations :
- Reactivity : Brominated BCP derivatives (e.g., 1-(bromomethyl)-3-ethyl-BCP and 1,3-bis(bromomethyl)-BCP) are pivotal for cross-coupling reactions, enabling diversification into complex drug-like molecules .
- Physicochemical Properties : Fluorinated BCPs (e.g., BCP-F2) exhibit superior aqueous solubility compared to brominated analogues, making them preferred in CNS-targeting therapeutics .
- Synthetic Utility : Iodinated BCPs are niche tools for structural elucidation but are less reactive in standard organic transformations .
Insights :
Biological Activity
1-(Bromomethyl)-3-ethylbicyclo[1.1.1]pentane is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBr
- CAS Number : 2839156-28-2
The bicyclo[1.1.1]pentane framework contributes to the compound's rigidity and potential reactivity, making it an interesting subject for biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group can participate in nucleophilic substitution reactions, which may lead to the inhibition or modulation of enzyme activity.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their function.
- Receptor Modulation : It may also interact with specific receptors involved in signal transduction pathways, potentially influencing cellular responses.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Interaction : Research demonstrated that this compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, highlighting its potential use in pharmacology .
- Antimicrobial Activity : A study reported that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes .
- Cytotoxic Effects on Cancer Cells : In vitro tests showed that this compound induced apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The study emphasized the need for further investigation into its mechanism of action and efficacy in vivo .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Ethylbicyclo[1.1.1]pentane | Lacks bromomethyl group | Limited biological activity |
| 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane | Chlorine instead of bromine | Similar enzyme inhibition profile |
Q & A
Q. What are the primary synthetic routes for 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane, and how do reaction conditions influence yield?
The synthesis typically leverages the high ring strain of bicyclo[1.1.1]pentane (BCP) frameworks. A common approach involves radical-based functionalization of tricyclo[1.1.1.0¹,³]pentane precursors using triethylborane as an initiator, followed by bromomethylation and alkylation steps . For example:
- Step 1 : Radical ring-opening of tricyclo[1.1.1.0¹,³]pentane with bromomethyl iodide under photochemical conditions.
- Step 2 : Ethylation via nucleophilic substitution (e.g., Grignard reagents) at the brominated position.
Key factors: - Temperature : Low temperatures (-20°C to 0°C) minimize side reactions like β-hydride elimination.
- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and radical stability.
- Catalysts : Transition metals (e.g., Pd) may improve cross-coupling efficiency in alkylation steps .
Q. How does the three-dimensional structure of this compound affect its physicochemical properties?
The bicyclo[1.1.1]pentane core imposes a rigid, non-planar geometry, reducing conformational flexibility and increasing metabolic stability compared to linear or aromatic analogs . Key structural impacts:
- Solubility : The ethyl group enhances lipophilicity, while the bromomethyl group introduces polarity, balancing solubility for cellular permeability .
- Strain energy : ~70 kcal/mol (from DFT calculations), which drives reactivity in ring-opening or substitution reactions .
- Bond angles : Distorted C-C-C angles (~60°) mimic steric effects of tert-butyl groups, making it a bioisostere for aromatic rings .
Advanced Research Questions
Q. What methodologies are employed to analyze conflicting data in the reactivity of this compound with nucleophiles?
Discrepancies in nucleophilic substitution outcomes (e.g., SN2 vs. radical pathways) can arise from solvent polarity, steric hindrance, or competing mechanisms. To resolve these:
- Kinetic isotope effects (KIE) : Compare rates of reactions with deuterated vs. protiated substrates to distinguish between ionic and radical pathways .
- Computational modeling : DFT studies reveal transition-state geometries, predicting regioselectivity in alkylation or bromine displacement .
- In situ spectroscopy : Raman or NMR monitoring identifies intermediates (e.g., radical species) during photochemical reactions .
Q. How does this compound perform as a bioisostere in drug design, and what case studies validate its utility?
In γ-secretase inhibitor development, replacing a para-fluorophenyl ring with the BCP motif (as in compound 3 ) improved:
- Aqueous solubility : 4-fold increase (from 0.1 mg/mL to 0.4 mg/mL) due to reduced π-π stacking .
- Passive permeability : 2.5-fold higher Caco-2 permeability (Papp = 25 × 10⁻⁶ cm/s vs. 10 × 10⁻⁶ cm/s for the aromatic analog) .
- Pharmacokinetics : Oral bioavailability in mice increased by ~300% (AUC = 4500 ng·h/mL vs. 1500 ng·h/mL) .
Q. What strategies optimize the regioselectivity of cross-coupling reactions involving this compound?
- Ligand design : Bulky phosphine ligands (e.g., XPhos) favor coupling at the bromomethyl position by shielding the ethyl-substituted bridgehead .
- Substrate pre-functionalization : Installing directing groups (e.g., boronic esters) enables Suzuki-Miyaura couplings with >90% regioselectivity .
- Solvent polarity : High-polarity solvents (DMF/H₂O) stabilize transition states for SN2 mechanisms, minimizing radical side reactions .
Q. How do structural modifications of the BCP core influence biological activity in SAR studies?
A 2020 study on IDO1 inhibitors demonstrated:
- Ethyl substitution : Increased metabolic stability (t₁/₂ = 120 min vs. 30 min for methyl analogs) due to reduced CYP450 oxidation .
- Bromine position : Bridgehead bromination enhanced binding affinity (IC₅₀ = 50 nM vs. 200 nM for distal isomers) by aligning with hydrophobic enzyme pockets .
- Hybrid scaffolds : Combining BCP with spirocyclic motifs improved selectivity (>100-fold vs. off-target kinases) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- X-ray crystallography : Resolves bond angles and confirms bridgehead functionalization (e.g., C-Br bond length = 1.93 Å) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₈H₁₁Br, exact mass = 186.0084) and detects impurities .
- ¹³C NMR : Distinct peaks at δ 35 ppm (bridgehead carbons) and δ 25 ppm (ethyl carbons) confirm substitution patterns .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Radical recombination : Continuous flow reactors minimize side products by reducing reaction time (residence time <1 min) .
- Purification : Silica gel chromatography struggles with non-polar byproducts; instead, use recrystallization in hexane/EtOAc (80:20) .
- Stability : Store at -20°C under argon to prevent bromine loss or dimerization .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
